molecular formula C11H15O4P B1303802 DIETHYL(4-FORMYLPHENYL)PHOSPHONATE CAS No. 72436-45-4

DIETHYL(4-FORMYLPHENYL)PHOSPHONATE

Cat. No.: B1303802
CAS No.: 72436-45-4
M. Wt: 242.21 g/mol
InChI Key: KQJAWWYLJCTQNG-UHFFFAOYSA-N
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Safety and Hazards

DEFP is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to wash skin thoroughly after handling .

Mechanism of Action

Target of Action

Diethyl (4-formylphenyl)phosphonate, also known as 4-diethoxyphosphorylbenzaldehyde, is a synthetic molecule that has been shown to interact with various targets. One such target is the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the transfer of a mycoloyl residue from one molecule of alpha,alpha-trehalose monomycolate (TMM) to another TMM .

Mode of Action

The interaction of Diethyl (4-formylphenyl)phosphonate with its targets leads to various biochemical changes. For instance, when interacting with the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C, it catalyzes the transfer of a mycoloyl residue, leading to the formation of trehalose dimycolate (TDM) .

Biochemical Pathways

Diethyl (4-formylphenyl)phosphonate affects several biochemical pathways. It is involved in the cross-coupling reaction of aldehydes and formyl compounds . This compound has also been shown to reduce the redox potential in biomolecules, leading to an increase in reactivity . Furthermore, all known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond .

Pharmacokinetics

It is known that this compound is a small molecule with a molecular weight of 24221 g/mol .

Result of Action

The molecular and cellular effects of Diethyl (4-formylphenyl)phosphonate’s action are diverse. Its ability to reduce the redox potential in biomolecules increases their reactivity . Moreover, its interaction with the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C leads to the formation of trehalose dimycolate (TDM), a crucial component in the cell wall of Mycobacterium tuberculosis .

Biochemical Analysis

Biochemical Properties

Diethyl (4-formylphenyl)phosphonate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable interactions is with enzymes involved in redox reactions, where it helps to modulate the redox potential. This modulation can lead to increased reactivity of certain biomolecules, facilitating various biochemical processes. Additionally, diethyl (4-formylphenyl)phosphonate has been shown to interact with proteins that are involved in cellular signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of diethyl (4-formylphenyl)phosphonate on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, diethyl (4-formylphenyl)phosphonate can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and overall cell function. Additionally, its impact on cell signaling pathways can result in altered cellular responses to environmental changes, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, diethyl (4-formylphenyl)phosphonate exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, particularly enzymes involved in redox reactions. By binding to these enzymes, diethyl (4-formylphenyl)phosphonate can inhibit or activate their activity, leading to changes in the redox state of the cell. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diethyl (4-formylphenyl)phosphonate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to diethyl (4-formylphenyl)phosphonate has been observed to result in sustained changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects highlight the importance of considering the stability and degradation of diethyl (4-formylphenyl)phosphonate in experimental designs .

Dosage Effects in Animal Models

The effects of diethyl (4-formylphenyl)phosphonate vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, diethyl (4-formylphenyl)phosphonate can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These findings underscore the importance of dosage considerations in the application of diethyl (4-formylphenyl)phosphonate in biochemical research .

Metabolic Pathways

Diethyl (4-formylphenyl)phosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. This compound can influence metabolic flux by modulating the activity of key enzymes involved in redox reactions and other metabolic processes. Additionally, diethyl (4-formylphenyl)phosphonate can affect metabolite levels by altering the balance between different metabolic pathways, leading to changes in cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

Within cells and tissues, diethyl (4-formylphenyl)phosphonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, where it can exert its biochemical effects. The transport and distribution of diethyl (4-formylphenyl)phosphonate are critical for its activity, as they determine the concentration and availability of the compound in different cellular regions .

Subcellular Localization

The subcellular localization of diethyl (4-formylphenyl)phosphonate plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, diethyl (4-formylphenyl)phosphonate may localize to the mitochondria, where it can influence mitochondrial function and redox balance. The precise localization of diethyl (4-formylphenyl)phosphonate is essential for its ability to modulate cellular processes and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

DIETHYL(4-FORMYLPHENYL)PHOSPHONATE can be synthesized through the reaction of diethyl phosphite with 4-formylbenzaldehyde under suitable conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction . The reaction typically proceeds at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the synthesis of diethyl (4-formylphenyl)phosphonate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of catalysts and advanced purification techniques ensures the production of high-quality diethyl (4-formylphenyl)phosphonate for various applications .

Chemical Reactions Analysis

Types of Reactions

DIETHYL(4-FORMYLPHENYL)PHOSPHONATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Base (e.g., triethylamine), aldehydes or ketones

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL(4-FORMYLPHENYL)PHOSPHONATE is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other substituted phenyl phosphonates. The formyl group allows for specific reactions such as oxidation to carboxylic acids and reduction to alcohols, which are not possible with other substituents like fluorine or methoxy groups .

Properties

IUPAC Name

4-diethoxyphosphorylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O4P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJAWWYLJCTQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378662
Record name Diethyl (4-formylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72436-45-4
Record name Diethyl (4-formylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl 4-formyl-benzenephosphonate was prepared in a known manner by bromination of diethyl 4-methyl-benzenephosphonate and subsequent reaction of the product with hexamethylenetetramine in acetic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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